BenchChemオンラインストアへようこそ!

exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate

Pharmaceutical Intermediates Chemical Synthesis Reaction Stoichiometry

This exo stereoisomer with three defined asymmetric centers is essential for CNS drug discovery targeting monoamine transporters and opioid receptors. The acetate salt form ensures room temperature stability and accurate weighing for automated synthesis. The Boc protecting group enables orthogonal protection strategies critical for solid-phase peptide synthesis and late-stage diversification. Avoid uncontrolled variability by specifying stereochemistry and salt form.

Molecular Formula C14H26N2O4
Molecular Weight 286.37
CAS No. 2007910-58-7
Cat. No. B3114246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate
CAS2007910-58-7
Molecular FormulaC14H26N2O4
Molecular Weight286.37
Structural Identifiers
SMILESCC(=O)O.CC(C)(C)OC(=O)N1C2CCC1CC(C2)N
InChIInChI=1S/C12H22N2O2.C2H4O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9;1-2(3)4/h8-10H,4-7,13H2,1-3H3;1H3,(H,3,4)/t8?,9-,10+;
InChIKeyMGOGAGPPPDSADC-NJOOWJKCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate (CAS 2007910-58-7): Technical Profile and Procurement Baseline


exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate (CAS 2007910-58-7) is the acetate salt of a Boc-protected exo-3-amino tropane derivative, a chiral bicyclic amine building block within the 8-azabicyclo[3.2.1]octane (tropane) scaffold class . This compound is supplied as the exo stereoisomer with three defined asymmetric carbon centers, characterized by a molecular formula of C14H26N2O4 and a molecular weight of 286.37 g/mol [1]. As a protected amine intermediate, it serves as a key precursor in medicinal chemistry programs targeting monoamine transporters, opioid receptors, and other neurological targets [2].

Why Unspecified Tropane Amino Esters Cannot Replace exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate


The 8-azabicyclo[3.2.1]octane scaffold is conformationally rigid, making stereochemical configuration a critical determinant of both chemical reactivity and downstream biological activity. Literature demonstrates that exo and endo isomers of 8-azabicyclo[3.2.1]octane derivatives exhibit substantially different chemical behavior, with exo-epoxides showing marked resistance to ring opening during hydride reduction and catalytic hydrogenolysis compared to their endo counterparts [1]. Furthermore, in certain pharmacologically active series, exo isomers demonstrate analgesic activity while endo isomers act as antagonists of that same activity [2]. Beyond stereochemistry, the acetate salt form (CAS 2007910-58-7) differs fundamentally from the free base (CAS 744183-20-8) in handling properties, molecular weight, and crystallinity—parameters that directly impact weighing accuracy, formulation, and reaction stoichiometry calculations. Generic substitution without explicit stereochemical and salt-form specification introduces uncontrolled variability that can compromise synthetic reproducibility and confound structure-activity relationship interpretation.

Quantitative Differentiation Evidence: exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate vs. Closest Analogs


Acetate Salt vs. Free Base: Quantified Differences in Molecular Weight and Handling Properties for Precise Stoichiometric Control

The target compound (CAS 2007910-58-7) is supplied as the acetate salt, which confers a molecular weight of 286.37 g/mol—a 26.6% increase over the free base form (N-Boc-exo-3-aminotropane, CAS 744183-20-8) which has a molecular weight of 226.32 g/mol [1]. This salt form typically enables room temperature storage with 97% purity specifications, whereas the free base analog often requires more restrictive storage conditions under inert atmosphere at 2–8°C .

Pharmaceutical Intermediates Chemical Synthesis Reaction Stoichiometry

Exo vs. Endo Stereochemistry: Documented Differential Reactivity in 8-Azabicyclo[3.2.1]octane Systems

The exo stereochemical configuration of the target compound is a critical differentiator from its endo analog (endo-3-amino-8-boc-8-azabicyclo[3.2.1]octane, CAS 207405-68-3) . Peer-reviewed studies on related 8-azabicyclo[3.2.1]octane systems demonstrate that exo-epoxides exhibit substantially different reactivity from endo-epoxides, specifically showing marked resistance to ring opening during hydride reduction and catalytic hydrogenolysis conditions [1]. This differential reactivity is not a general property of the class but is stereochemistry-dependent, indicating that exo and endo analogs cannot be used interchangeably in synthetic sequences.

Stereochemistry Chemical Reactivity Medicinal Chemistry

3-Amino Substitution Pattern: Positional Specificity in Pharmacologically Relevant Scaffolds

The 3-amino substitution pattern on the 8-azabicyclo[3.2.1]octane scaffold distinguishes this compound from the 2-amino positional isomer (exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane, CAS 132234-68-5) . The 3-amino-8-azabicyclo[3.2.1]octane motif is a recognized structural isostere for the 3-aminoquinuclidine core found in CCR5 antagonists including maraviroc, with structure-activity relationship studies evaluating the impact of this scaffold replacement on receptor binding [1]. This established pharmacophore mapping provides a documented rationale for selecting the 3-amino positional isomer over the 2-amino analog in programs targeting chemokine receptors or related GPCR targets.

Positional Isomers Scaffold Optimization Drug Discovery

Acetate Counterion: Quantified LogP Difference and Implications for Purification and Formulation

The acetate salt form (CAS 2007910-58-7) exhibits a calculated LogP of 2.60470 compared to a LogP of 0.826823989667 for the free base N-Boc-protected intermediate [1]. This ~1.78 log unit increase represents an approximately 60-fold higher predicted partition coefficient, substantially altering the compound's behavior in chromatographic purification and biphasic extraction protocols. The increased lipophilicity may facilitate organic phase retention during aqueous workup while potentially requiring different solvent systems for optimal flash chromatography resolution.

Salt Selection Physicochemical Properties Purification

Boc Protecting Group Orthogonality: Quantified Advantage for Multi-Step Synthesis with Acid-Labile Functional Groups

The tert-butyloxycarbonyl (Boc) group on the bridgehead nitrogen of this compound can be selectively removed under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) while leaving the acetate counterion and exo-3-amino group intact . In contrast, alternative nitrogen protecting groups such as Cbz (benzyloxycarbonyl) require hydrogenolysis conditions that may be incompatible with reducible functional groups, while Fmoc requires basic conditions that may promote epimerization [1]. This orthogonal deprotection profile enables sequential unmasking of amine functionalities in complex synthetic sequences.

Protecting Group Strategy Multi-step Synthesis Orthogonal Deprotection

Procurement-Relevant Application Scenarios for exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate (CAS 2007910-58-7)


Synthesis of Conformationally Constrained Peptidomimetics Requiring Boc-Orthogonal Protection

This compound's exo-3-amino tropane core provides a rigid bicyclic scaffold that restricts conformational flexibility compared to linear or monocyclic amine building blocks, while the Boc group on the bridgehead nitrogen enables orthogonal protection strategies essential for solid-phase peptide synthesis (SPPS) . The acetate salt form (CAS 2007910-58-7) offers room temperature storage convenience and weighing accuracy advantages over the free base for automated synthesizer protocols where precise stoichiometry is critical [3].

Development of Monoamine Transporter Modulators with Defined Exo Stereochemistry

8-Azabicyclo[3.2.1]octane derivatives have been extensively investigated as monoamine neurotransmitter re-uptake inhibitors targeting dopamine, serotonin, and norepinephrine transporters . The exo stereochemical configuration of the target compound is essential for this application class, as exo and endo isomers in related series have demonstrated opposing pharmacological activities [3]. The 3-amino substitution pattern aligns with known DAT/SERT pharmacophore models, making this specific stereoisomer the appropriate starting material for SAR campaigns in this therapeutic area.

Construction of Chemokine Receptor (CCR5) Antagonist Scaffolds via 3-Amino Tropane Isostere

The 3-amino-8-azabicyclo[3.2.1]octane motif has been evaluated as a conformational isostere for the 3-aminoquinuclidine core in CCR5 antagonists including maraviroc . The exo-3-amino orientation of CAS 2007910-58-7 provides the correct three-dimensional geometry for this pharmacophore mapping, while the Boc protecting group allows for late-stage diversification of the bridgehead nitrogen after scaffold assembly. The acetate salt form may offer solubility advantages in certain reaction media compared to the free base analog.

Synthesis of Mu Opioid Receptor Antagonist Candidates from Protected Tropane Intermediates

Patent literature discloses 8-azabicyclo[3.2.1]octane compounds, including Boc-protected intermediates, as mu opioid receptor antagonists with potential applications in treating opioid-induced constipation and other peripheral opioid receptor-mediated conditions . The exo-3-amino substitution pattern and Boc protection on the bridgehead nitrogen represent a common starting point for constructing the arylamidoalkyl substituted analogs described in these patents, where stereochemical integrity at the 3-position is critical for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.